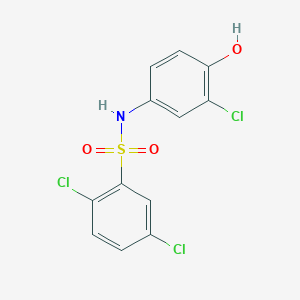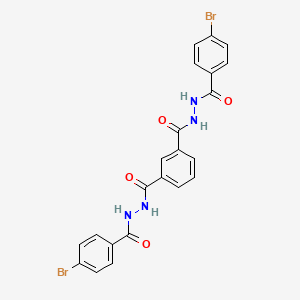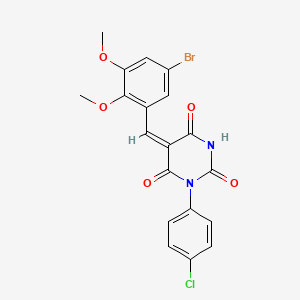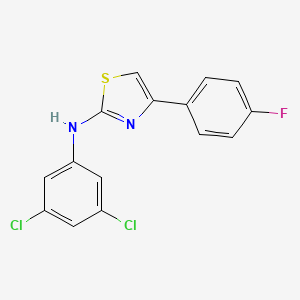![molecular formula C11H13NO4 B3740054 5-[(4-hydroxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B3740054.png)
5-[(4-hydroxyphenyl)amino]-5-oxopentanoic acid
Vue d'ensemble
Description
The compound “5-[(4-hydroxyphenyl)amino]-5-oxopentanoic acid” is a derivative of the amino acid tyrosine . Tyrosine is one of the 20 standard amino acids used by cells to synthesize proteins. It is a non-essential amino acid with a polar side group .
Synthesis Analysis
The synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions has been reported . The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .Molecular Structure Analysis
The molecular structure of compounds similar to “5-[(4-hydroxyphenyl)amino]-5-oxopentanoic acid” plays a crucial role in their biological activity . For instance, 4-(4-Hydroxyphenyl)-but-3-en-2-one with a methyl vinyl ketone substitution on the benzene ring was found to be a potent inhibitor for both enzymes .Chemical Reactions Analysis
The chemical reactions of compounds similar to “5-[(4-hydroxyphenyl)amino]-5-oxopentanoic acid” have been studied. For example, 4-(4-Hydroxyphenyl)-but-3-en-2-one was found to reversibly inhibit α-amylase and α-glucosidase in a mixed-type and competitive manner .Applications De Recherche Scientifique
Tyrosinase Inhibition and Cosmetic Applications
Research has identified compounds structurally related to 5-[(4-hydroxyphenyl)amino]-5-oxopentanoic acid in pineapple fruits, with inhibitory activities against tyrosinase. These compounds may contribute to the anti-browning effect of pineapple juice and have potential applications as skin whitening agents in cosmetic formulations (Zheng et al., 2010).
Synthesis and Applications in Biologically Active Systems
The compound 5-aminolevulinic acid, closely related to 5-[(4-hydroxyphenyl)amino]-5-oxopentanoic acid, is a precursor in the biosynthesis of biologically active porphyrins such as chlorophyll and heme. These systems are central to vital processes like photosynthesis and oxygen transport. A synthetic scheme for isotopomers of 5-aminolevulinic acid has been proposed, highlighting its significance in biological research (Shrestha‐Dawadi & Lugtenburg, 2003).
Electrosynthesis for Hydrochloride Variant
Electrosynthesis methods have been developed for the hydrochloride variant of 5-amino-4-oxopentanoic acid, a compound analogous to5-[(4-hydroxyphenyl)amino]-5-oxopentanoic acid. This research explores various factors influencing yield and quality, such as cathode material and electrolysis conditions. The findings are significant for the efficient synthesis of this compound and its variants, which could have diverse applications (Konarev et al., 2007).
HIV-Protease Assay and Chromogenic Applications
A specific variant of 5-[(4-hydroxyphenyl)amino]-5-oxopentanoic acid, (2S,3S)-2-Amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid, has been used in the development of a selective HIV-protease assay. This application demonstrates the compound's potential in biomedical research, particularly in developing diagnostic tools for HIV (Badalassi et al., 2002).
Free Radical Scavenging Properties
A study synthesized analogs of theanine, including 2-amino-5-[(4-hydroxyphenyl)amino]-5-oxopentanoic acid, and evaluated their free radical scavenging activities. This compound showed notable efficacy in scavenging DPPH and hydroxyl free radicals, suggesting potential applications in antioxidant research and possibly in developing therapeutic agents (Jian-ju, 2013).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
5-(4-hydroxyanilino)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-9-6-4-8(5-7-9)12-10(14)2-1-3-11(15)16/h4-7,13H,1-3H2,(H,12,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVAPVLPMQWXAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Hydroxyanilino)-5-oxopentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-bromophenyl)-4-{[5-(3-bromophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B3739980.png)

![N-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B3739987.png)
![4-chloro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B3739995.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B3740009.png)




![N-(4-chlorophenyl)-N'-{5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B3740034.png)
![N-(3,4-dichlorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3740040.png)
![N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-phenylurea](/img/structure/B3740047.png)
![5-{[5-(4-iodophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3740055.png)